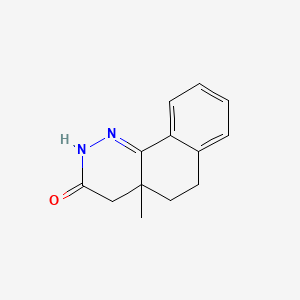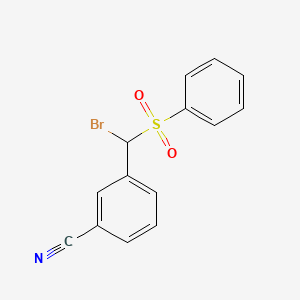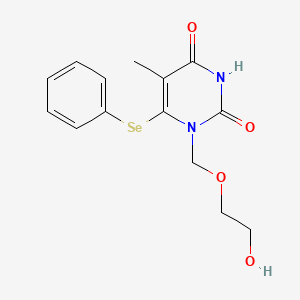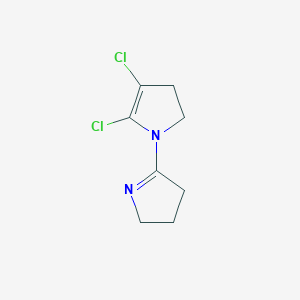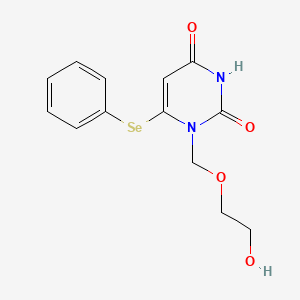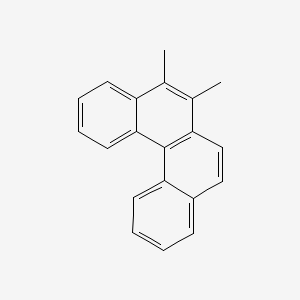
Acyclo-thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acyclo-thymidine is a synthetic nucleoside analog derived from thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2, and varicella-zoster virus. This compound mimics the natural nucleosides in the DNA, thereby interfering with viral DNA replication.
准备方法
Synthetic Routes and Reaction Conditions: Acyclo-thymidine can be synthesized through a multi-step chemical process. One common method involves the reaction of thymidine with acyclovir. The process typically includes the protection of hydroxyl groups, followed by the introduction of the acyclo moiety through a glycosylation reaction. The final steps involve deprotection to yield the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Acyclo-thymidine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce alcohol derivatives.
科学研究应用
Acyclo-thymidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: this compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: The compound is extensively studied for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools.
作用机制
Acyclo-thymidine exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to premature chain termination, effectively halting viral DNA synthesis. The compound specifically targets viral thymidine kinase, which phosphorylates this compound to its active triphosphate form. This active form competes with natural nucleotides for incorporation into the viral DNA, leading to the inhibition of viral replication.
相似化合物的比较
Acyclovir: Another nucleoside analog with similar antiviral properties but different structural features.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Uniqueness: Acyclo-thymidine is unique due to its specific structure, which allows it to effectively target viral thymidine kinase and inhibit viral DNA synthesis. Compared to other similar compounds, this compound may offer distinct advantages in terms of selectivity and potency against certain viral infections.
属性
CAS 编号 |
117068-47-0 |
|---|---|
分子式 |
C12H16N2O7 |
分子量 |
300.26 g/mol |
IUPAC 名称 |
methyl 3-(2-methoxy-2-oxoethoxy)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C12H16N2O7/c1-7-5-14(12(18)13-11(7)17)8(4-9(15)19-2)21-6-10(16)20-3/h5,8H,4,6H2,1-3H3,(H,13,17,18) |
InChI 键 |
RGBRNRQBZCLJPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


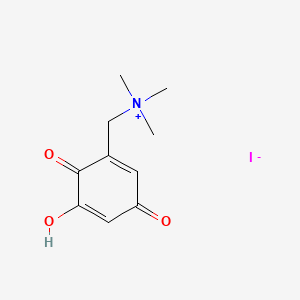
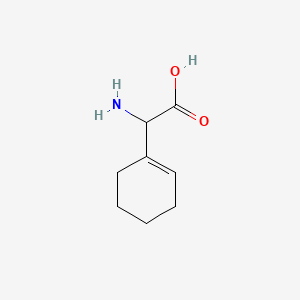
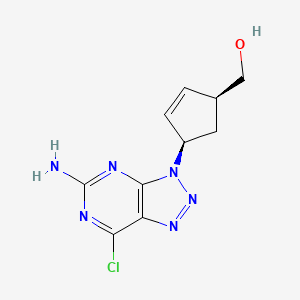

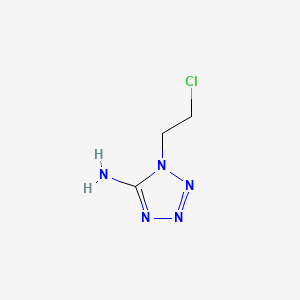

![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
